molecular formula C16H16N2O2 B11803942 3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one

3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11803942
M. Wt: 268.31 g/mol
InChI Key: IYJYTGKUEIMYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with a benzoyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridone, facilitating nucleophilic attack on the benzoyl-substituted pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated benzoyl groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyridinone ring.

Scientific Research Applications

3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine moiety.

    1-Benzoylpyrrolidine: A simpler compound with a benzoyl group attached to a pyrrolidine ring.

    Pyridin-2(1H)-one: The core structure of the compound without the benzoyl-pyrrolidine substitution.

Uniqueness

3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one is unique due to its specific combination of a benzoyl-pyrrolidine group with a pyridinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-(1-benzoylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O2/c19-15-13(8-4-10-17-15)14-9-5-11-18(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,17,19)

InChI Key

IYJYTGKUEIMYAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.